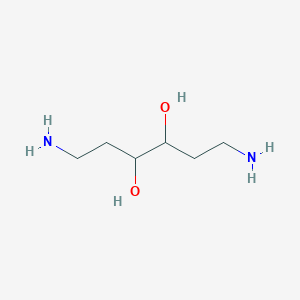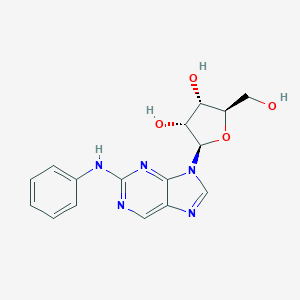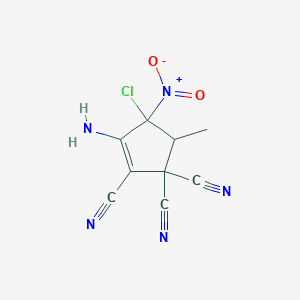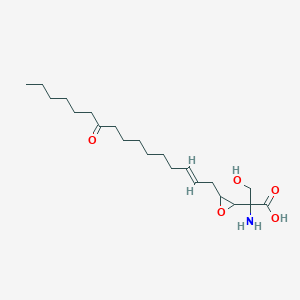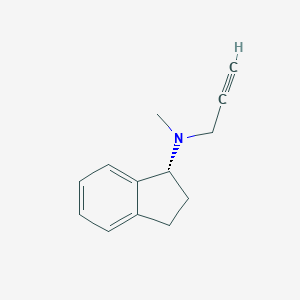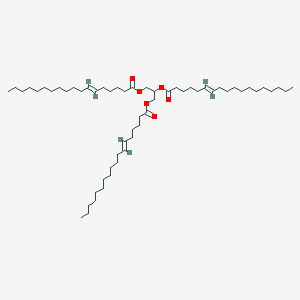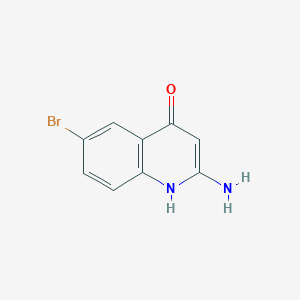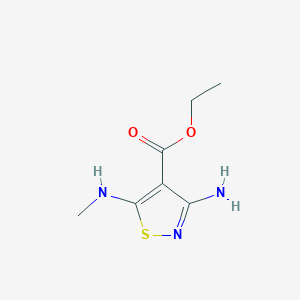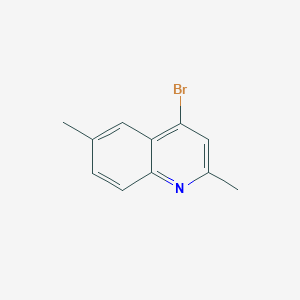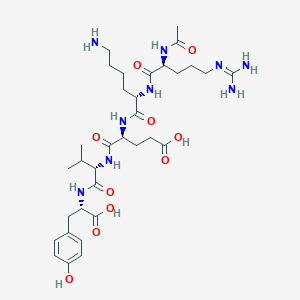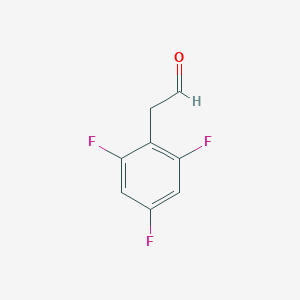
Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate (DPTD) is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the mechanism of action of certain enzymes and as a potential therapeutic agent for the treatment of various diseases. In
科学研究应用
Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate has been used in a variety of scientific research applications, including as a tool for studying the mechanism of action of certain enzymes. Specifically, this compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. By inhibiting the activity of these enzymes, researchers can gain a better understanding of their function and potential therapeutic targets.
Additionally, this compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
作用机制
The mechanism of action of Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate involves its ability to inhibit the activity of certain enzymes, as mentioned previously. Specifically, this compound binds to the active site of these enzymes, preventing them from carrying out their normal function. This inhibition can lead to a variety of biochemical and physiological effects, which we will explore in the next section.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and dependent on the specific application. In studies examining the inhibition of carbonic anhydrase, this compound has been shown to reduce the production of bicarbonate ions, which can lead to a decrease in pH levels. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain.
实验室实验的优点和局限性
One advantage of using Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This specificity allows researchers to gain a better understanding of the function of these enzymes and potential therapeutic targets. Additionally, this compound has shown promise as a potential therapeutic agent, which could lead to the development of new treatments for various diseases.
However, there are also limitations to using this compound in lab experiments. One limitation is its complex synthesis method, which can make it difficult and time-consuming to produce. Additionally, this compound may have off-target effects, which can lead to unintended consequences in experiments.
未来方向
There are many potential future directions for research involving Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate. One area of interest is the development of this compound-based therapies for the treatment of various diseases. Additionally, researchers could explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness.
Another potential area of research is the development of new synthesis methods for this compound. By simplifying the synthesis process, researchers could make this compound more accessible and cost-effective for use in lab experiments and potential therapeutic applications.
Conclusion
This compound is a chemical compound that has shown promise in a variety of scientific research applications. Its ability to selectively inhibit the activity of certain enzymes has made it a valuable tool for studying enzyme function and potential therapeutic targets. Additionally, this compound has shown promise as a potential therapeutic agent for the treatment of various diseases. While there are limitations to using this compound in lab experiments, its potential uses and applications make it an exciting area of research for the future.
合成方法
Dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate can be synthesized through a multi-step process involving the reaction of various chemicals, including diethyl oxalate, 1,2-dithiolane-3-pentanoic acid, and isopropyl alcohol. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions. However, once synthesized, this compound can be purified and used in a variety of scientific research applications.
属性
CAS 编号 |
117470-88-9 |
|---|---|
分子式 |
C10H16O8S |
分子量 |
296.3 g/mol |
IUPAC 名称 |
dipropan-2-yl 2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate |
InChI |
InChI=1S/C10H16O8S/c1-5(2)15-9(11)7-8(10(12)16-6(3)4)18-19(13,14)17-7/h5-8H,1-4H3 |
InChI 键 |
AYLBDDPIVXJHHE-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1C(OS(=O)(=O)O1)C(=O)OC(C)C |
规范 SMILES |
CC(C)OC(=O)C1C(OS(=O)(=O)O1)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



